4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, also known as AMBC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AMBC is a heterocyclic compound that belongs to the benzofuran family. It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol.
Wirkmechanismus
The exact mechanism of action of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is not yet fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has the ability to reduce inflammation and pain in animal models. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been found to have a low toxicity profile, making it a potential candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, further studies could investigate the potential use of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in the treatment of other conditions such as cancer and neurodegenerative diseases. Finally, research could focus on improving the solubility of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in water, which would make it more versatile for use in various experiments.
Synthesemethoden
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be synthesized through the reaction of 2-methyl-3-nitrobenzoic acid with sodium borohydride in the presence of acetic acid. The reduction of the nitro group leads to the formation of the amino group, resulting in the final product of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been found to have potential applications in various fields of scientific research. One of the most significant applications of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is in the field of medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
166743-21-1 |
---|---|
Produktname |
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
4-amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-3,5H,4,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
GMJWNZKKWOQXFO-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Kanonische SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.